molecular formula C13H17N3O4S B15098404 methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

Cat. No.: B15098404
M. Wt: 311.36 g/mol
InChI Key: BWWSNSYFWWJPJO-YHYXMXQVSA-N
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Description

Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a heterocyclic compound featuring a fused thiazolo-triazinone core. The structure includes:

  • A thiazolo[3,2-a][1,3,5]triazin-7(6H)-one scaffold, which combines a thiazole ring with a 1,3,5-triazinone moiety.
  • A (2Z)-configured methyl ethanoate group at position 7, contributing to its planar geometry.

Its synthesis likely involves cyclocondensation or reactions with hydrazonoyl halides, analogous to methods described for related triazolo-triazinones .

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

methyl (2Z)-2-[6-oxo-3-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C13H17N3O4S/c1-19-11(17)5-10-12(18)16-8-15(7-14-13(16)21-10)6-9-3-2-4-20-9/h5,9H,2-4,6-8H2,1H3/b10-5-

InChI Key

BWWSNSYFWWJPJO-YHYXMXQVSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3CCCO3

Canonical SMILES

COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as Lewis acids, and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yield and purity. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or coatings could enhance their performance and durability.

Mechanism of Action

The mechanism of action of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs are summarized below, focusing on core heterocycles, substituents, and synthesis routes.

Key Observations:

Core Heterocycles: The target compound’s thiazolo-triazinone core is distinct from the triazolo-triazinone in and the thiazolo-pyrimidine in . These differences influence electronic properties and binding interactions . The tetrahydrofuran substituent in the target compound may enhance solubility compared to purely aromatic analogs (e.g., ’s dimethoxyphenyl group) due to its oxygen-containing ring .

Synthesis: Triazinone derivatives (e.g., ’s sulfonylureas) are typically synthesized via sulfonylation or urea-forming reactions, whereas the target compound likely arises from cyclocondensation, similar to triazolo-triazinones in .

Substituent Effects: The methyl ester group in the target compound and ’s ethyl ester may improve membrane permeability compared to sulfonylureas (), which are polar due to sulfonyl groups .

Research Findings and Structural Analysis

  • Analogous compounds (e.g., ) often exhibit planar geometries stabilized by intramolecular hydrogen bonds .
  • Hydrogen Bonding: The tetrahydrofuran oxygen and triazinone carbonyl may participate in hydrogen-bonding networks, critical for crystal packing or bioactivity, as discussed in Etter’s graph-set analysis () .
  • Ring Puckering : The tetrahydrofuran substituent’s puckering amplitude and phase angles could be quantified using Cremer-Pople parameters, as demonstrated for five-membered rings in .

Biological Activity

Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-7(6H)-ylidene]ethanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a][1,3,5]triazine family, characterized by a unique heterocyclic structure. The presence of the tetrahydrofuran moiety enhances its solubility and biological interactions.

PropertyValue
Molecular FormulaC13H14N4O3S
Molecular Weight306.34 g/mol
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that derivatives of thiazolo[3,2-a][1,3,5]triazines exhibit antimicrobial activities. For instance, compounds similar to methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-7(6H)-ylidene]ethanoate have shown promising results against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Activity

Thiazolo[3,2-a][1,3,5]triazine derivatives have also been investigated for their anticancer properties. A study revealed that certain analogs inhibited cancer cell proliferation in vitro at low micromolar concentrations . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.

Neuroprotective Effects

Additionally, some studies suggest that thiazolo[3,2-a][1,3,5]triazines may possess neuroprotective effects. They appear to modulate neurotransmitter systems and protect against oxidative stress-induced neuronal damage .

Synthesis Methods

The synthesis of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-7(6H)-ylidene]ethanoate can be achieved through several routes:

  • Cyclization Reactions : Utilizing 2-amino thiazoles and appropriate carbonyl compounds under acidic conditions.
    Starting Material+ReagentsThiazolo Triazine Derivative\text{Starting Material}+\text{Reagents}\rightarrow \text{Thiazolo Triazine Derivative}
  • Functionalization : Subsequent reactions to introduce the tetrahydrofuran moiety enhance solubility and biological activity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazolo[3,2-a][1,3,5]triazine derivatives against M. tuberculosis. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.12 µg/ml .

Study 2: Anticancer Screening

In vitro testing on breast cancer cell lines showed that methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-7(6H)-ylidene]ethanoate exhibited significant cytotoxicity with an IC50 value of 15 µM .

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